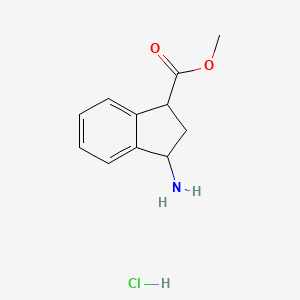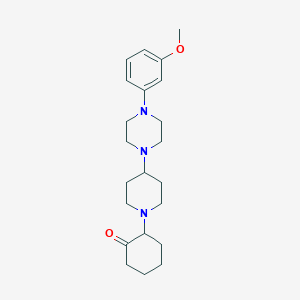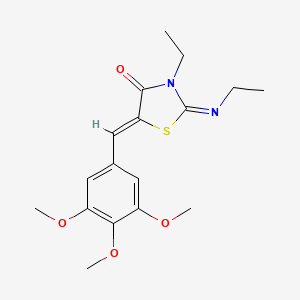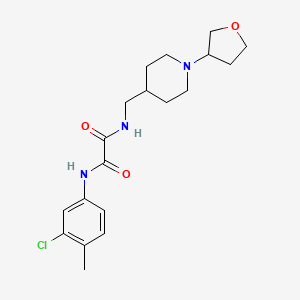
N-ciclopropil-2-(3-tosil-1H-indol-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound that appears to be related to a class of indole derivatives. Indole derivatives are an important class of compounds due to their presence in many natural products and pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but it can be inferred that it shares structural similarities with the compounds discussed in the papers, such as the indole moiety and the acetamide group.
Synthesis Analysis
The synthesis of related indole derivatives has been reported using various methods. For instance, a facile and highly efficient method for the synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives has been developed, which involves regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles catalyzed by H2SO4 at room temperature, achieving yields up to 94% . This method could potentially be adapted for the synthesis of N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The acetamide group attached to the indole ring is another common feature among these compounds. The specific substituents on the indole and acetamide groups can significantly influence the chemical and physical properties of these molecules .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, for example, involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reactivity of the indole nucleus can be modified by substituents on the phenyl ring, which can lead to the development of new compounds with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The antioxidant activity of some indole derivatives has been evaluated, revealing that certain compounds exhibit considerable activity, which is attributed to the presence of halogens at specific positions on the phenyl ring . The synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues have also been reported, providing insights into the solution chemistry and stability of these compounds .
Aplicaciones Científicas De Investigación
Potencial Anti-VIH
Los investigadores han explorado los derivados del indol como agentes anti-VIH. Por ejemplo, se estudió una serie de nuevos derivados de indol y oxocromenil xantenona por su actividad anti-VIH-1 .
Importancia Estructural
El andamiaje del indol juega un papel crucial en varias moléculas de fármacos sintéticos. Su presencia en compuestos como la dietilamida del ácido lisérgico (LSD) y la estricnina subraya su importancia en la química medicinal .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the study of “N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, contributing to the broad-spectrum biological activities of indole derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . This interaction can result in changes at the molecular and cellular levels, contributing to the compound’s overall biological activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its overall efficacy and safety profile .
Result of Action
Indole derivatives are known to have a variety of biological effects, which can include inhibitory activity against various viruses, anti-inflammatory and analgesic activities, and more .
Action Environment
Such factors can significantly impact the effectiveness of a compound, and are an important consideration in the development and use of pharmaceuticals .
Propiedades
IUPAC Name |
N-cyclopropyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-6-10-16(11-7-14)26(24,25)19-12-22(13-20(23)21-15-8-9-15)18-5-3-2-4-17(18)19/h2-7,10-12,15H,8-9,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURDVBXBADIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)


![2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-2-oxoacetamide](/img/structure/B2520960.png)
![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)
![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)
![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)